

Delphinidin 3-Galactoside: A Comprehensive Guide to its Applications in Food Science

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Compound of Interest

Compound Name: *Delphinidin 3-galactoside*

Cat. No.: *B150078*

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For Researchers, Scientists, and Drug Development Professionals

Delphinidin 3-galactoside, a prominent anthocyanin, is a natural pigment responsible for the deep red, purple, and blue hues of many fruits and vegetables, particularly berries. Beyond its coloring properties, this bioactive compound has garnered significant interest in the fields of food science and nutrition due to its potent antioxidant, anti-inflammatory, and other health-promoting activities. This document provides detailed application notes and protocols for researchers and professionals interested in harnessing the potential of **delphinidin 3-galactoside** in food and drug development.

Application as a Natural Food Colorant

Delphinidin 3-galactoside offers a vibrant and natural alternative to synthetic food dyes. Its application is particularly relevant in acidic food matrices where it exhibits a red to purplish hue.

Application Note:

Yogurt and other fermented dairy products are excellent vehicles for **delphinidin 3-galactoside**. The acidic environment of yogurt (typically pH 4.0-4.5) helps to stabilize the flavylium cation form of the anthocyanin, which is responsible for its color. However, the stability of the color can be affected by processing, storage conditions, and the presence of other ingredients. Encapsulation techniques, such as spray-drying with carriers like maltodextrin, can significantly improve the stability of **delphinidin 3-galactoside** in food systems^{[1][2]}.

Protocol for Incorporation into Yogurt:

Objective: To incorporate a **delphinidin 3-galactoside**-rich extract into yogurt as a natural colorant and to assess its stability.

Materials:

- Plain yogurt base (pre-fermentation)
- **Delphinidin 3-galactoside** extract (e.g., from blueberries or blackcurrants)
- Spray-dried encapsulated **delphinidin 3-galactoside** (optional)
- pH meter
- Colorimeter (e.g., Minolta Chroma Meter)
- Spectrophotometer
- Refrigerator (4°C)

Procedure:

- Extract Preparation: Prepare a concentrated **delphinidin 3-galactoside** extract from a suitable botanical source. The extraction can be performed using a mixture of ethanol and water acidified with a food-grade acid like citric acid[2].
- Incorporation:
 - Method A (Direct Addition): Add the liquid extract to the plain yogurt base before fermentation. Start with concentrations ranging from 0.5% to 2.0% (w/w) of the yogurt base[1].
 - Method B (Post-Fermentation): Gently stir the liquid extract or the spray-dried powder into the fermented yogurt. This method can help preserve the anthocyanin from potential degradation during fermentation.

- Fermentation: Ferment the yogurt according to standard procedures until the desired pH is reached.
- Storage: Store the colored yogurt in opaque containers at 4°C for a period of up to 28 days[1].
- Analysis:
 - Color Measurement: At regular intervals (e.g., day 0, 7, 14, 21, 28), measure the color of the yogurt using a colorimeter to determine L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
 - Anthocyanin Content: Determine the total monomeric anthocyanin content using the pH differential method at each time point to assess degradation[1].
 - pH and Acidity: Monitor the pH and titratable acidity of the yogurt throughout the storage period.

Expected Outcome: The yogurt will develop a reddish-purple color. The stability of the color and anthocyanin content will be higher in yogurts with encapsulated **delphinidin 3-galactoside** and in those stored in the dark[2].

Antioxidant Properties

Delphinidin 3-galactoside is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity can be evaluated using various *in vitro* assays.

Quantitative Antioxidant Activity Data:

Antioxidant Assay	Compound	IC50 / Value	Reference
DPPH Radical Scavenging	Delphinidin 3-O-glucoside	~18.5 μ M (EC50)	[3]
FRAP (Ferric Reducing Antioxidant Power)	Delphinidin	Higher than gallic acid at 10 & 100 μ M	[4]
ORAC (Oxygen Radical Absorbance Capacity)	Delphinidin 3-glucoside	High antioxidant activity	[5]

Experimental Protocols:

Protocol for DPPH Radical Scavenging Assay:

Objective: To determine the free radical scavenging activity of **delphinidin 3-galactoside**.

Materials:

- **Delphinidin 3-galactoside** standard or extract
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
- Methanol
- Spectrophotometer or microplate reader
- Ascorbic acid or Trolox (as a positive control)

Procedure:

- Sample Preparation: Prepare a series of dilutions of the **delphinidin 3-galactoside** sample in methanol.
- Reaction Mixture: In a microplate well or cuvette, mix 100 μ L of the sample dilution with 100 μ L of the DPPH solution.

- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.
- IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol for FRAP (Ferric Reducing Antioxidant Power) Assay:

Objective: To measure the ability of **delphinidin 3-galactoside** to reduce ferric ions.

Materials:

- **Delphinidin 3-galactoside** sample
- FRAP reagent (prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio)
- Ferrous sulfate (FeSO₄) for standard curve
- Spectrophotometer

Procedure:

- FRAP Reagent Preparation: Prepare the FRAP reagent fresh before use and warm it to 37°C.
- Reaction: Add 100 µL of the **delphinidin 3-galactoside** sample to 3 mL of the FRAP reagent.
- Incubation: Incubate the mixture at 37°C for 4 minutes.

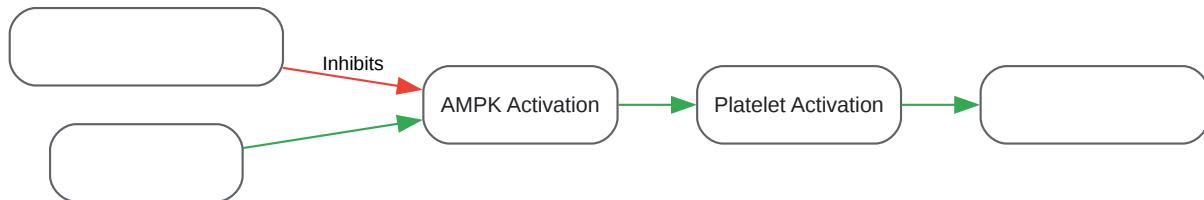
- Absorbance Measurement: Measure the absorbance at 593 nm against a blank.
- Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of FeSO₄. Results are typically expressed as μ mol of Fe(II) equivalents per gram or liter of sample.

Health Benefits and Signaling Pathways

Delphinidin 3-galactoside and its aglycone, delphinidin, have been shown to exert various health benefits, including cardiovascular protection and anti-inflammatory effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Cardiovascular Protection:

Delphinidin and its glycosides contribute to cardiovascular health by inhibiting platelet activation and thrombus formation^{[6][7][8][9]}. This is achieved, in part, through the downregulation of the AMP-activated protein kinase (AMPK) signaling pathway in platelets^{[8][10]}.

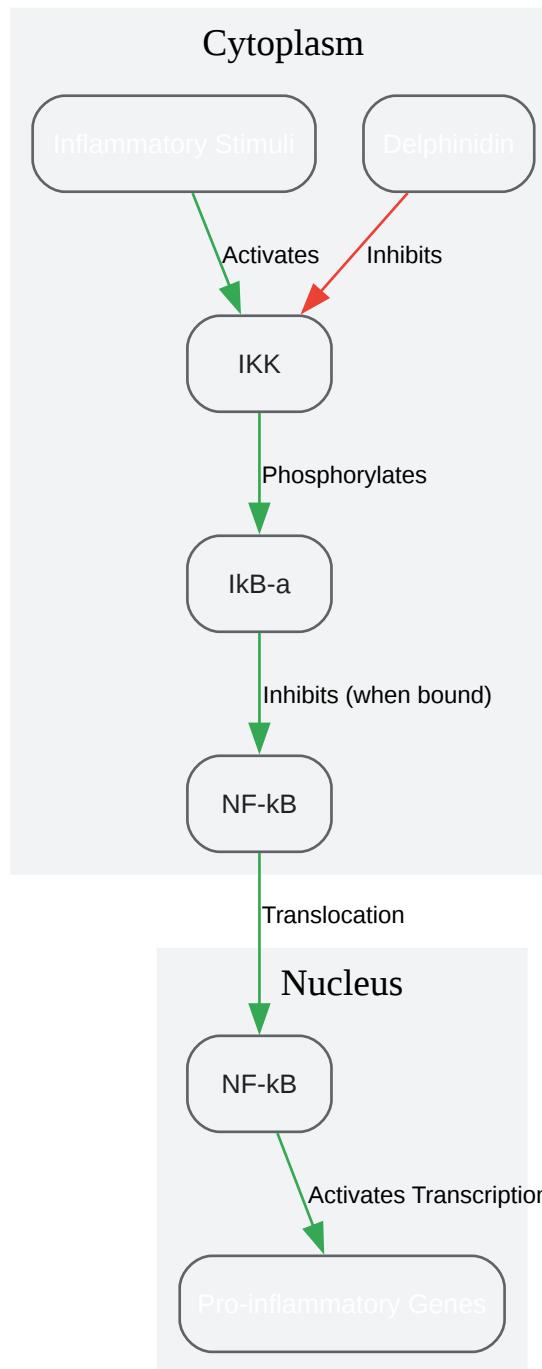


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Cardiovascular protection by **delphinidin 3-galactoside**.

Anti-inflammatory Effects:

The anti-inflammatory properties of delphinidin are linked to its ability to suppress the activation of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway^{[11][12][13]}. By inhibiting the degradation of I κ B α , delphinidin prevents the translocation of NF- κ B to the nucleus, thereby reducing the expression of pro-inflammatory genes.



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Anti-inflammatory mechanism of delphinidin via NF-κB pathway.

Stability Profile

The stability of **delphinidin 3-galactoside** is a critical factor for its application in food products. Its degradation is influenced by factors such as pH, temperature, light, and the presence of other compounds.

Stability Data:

Condition	Effect on Delphinidin 3-Galactoside Stability	Reference
pH	More stable in acidic conditions (pH < 4). Color changes from red to blue and then colorless as pH increases.	[14][15]
Temperature	Degradation rate increases with increasing temperature.	[16]
Light	Exposure to light accelerates degradation.	[16]
Copigmentation	The presence of other phenolic compounds, such as gallic acid, can enhance stability through copigmentation.	[7]
Processing	High-pressure processing (HPP) in combination with copigments can significantly improve stability.	[7]

Protocol for Stability Assessment:

Objective: To evaluate the stability of **delphinidin 3-galactoside** under different conditions.

Materials:

- Purified **delphinidin 3-galactoside** solution

- Buffers of different pH values (e.g., pH 3, 5, 7)
- Incubators or water baths set to different temperatures (e.g., 25°C, 50°C, 80°C)
- Light chamber and dark control
- HPLC system with a C18 column and a photodiode array (PDA) detector

Procedure:

- Sample Preparation: Prepare solutions of **delphinidin 3-galactoside** in the different pH buffers.
- Incubation: Aliquot the solutions into vials and expose them to the different temperature and light conditions.
- Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14 days), take samples from each condition.
- HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of **delphinidin 3-galactoside**. The degradation can be monitored by the decrease in the peak area at the characteristic wavelength (around 520 nm).
- Data Analysis: Calculate the degradation rate constant (k) and the half-life (t_{1/2}) for each condition by fitting the data to a first-order kinetic model.

Antimicrobial Activity

Delphinidin 3-galactoside and other anthocyanins have demonstrated antimicrobial activity against various foodborne pathogens, suggesting their potential use as natural food preservatives.

Application Note:

The antimicrobial effect of **delphinidin 3-galactoside** is attributed to its ability to disrupt bacterial cell membranes, leading to leakage of intracellular components and inhibition of metabolic processes. This activity is often more pronounced against Gram-positive bacteria.

Protocol for Antimicrobial Activity Assessment (Broth Microdilution Method):

Objective: To determine the minimum inhibitory concentration (MIC) of **delphinidin 3-galactoside** against foodborne pathogens.

Materials:

- **Delphinidin 3-galactoside**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Listeria monocytogenes*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- 96-well microplates
- Microplate reader

Procedure:

- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
- Serial Dilutions: Prepare a series of twofold dilutions of **delphinidin 3-galactoside** in the broth medium in the wells of a 96-well microplate.
- Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the microplate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **delphinidin 3-galactoside** that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm.

By leveraging these detailed application notes and protocols, researchers and professionals can effectively explore and utilize the multifaceted benefits of **delphinidin 3-galactoside** in the development of functional foods, natural colorants, and novel therapeutic agents.

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